molecular formula C11H14Cl2N2 B1349916 1-(3,4-Dichlorobenzyl)piperazine CAS No. 55513-17-2

1-(3,4-Dichlorobenzyl)piperazine

Cat. No.: B1349916
CAS No.: 55513-17-2
M. Wt: 245.14 g/mol
InChI Key: PNDSYXGJCWKNFG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperazine is a piperazine derivative characterized by a benzyl group substituted with chlorine atoms at the 3- and 4-positions of the aromatic ring. This structural motif confers distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry. The compound’s molecular weight is approximately 285.2 g/mol (calculated from C₁₁H₁₂Cl₂N₂), and its synthesis typically involves nucleophilic substitution reactions between chlorinated benzyl halides and piperazine .

Preparation Methods

Cyclization Method Using 3,4-Dichloroaniline and Bis(2-chloroethyl)amine Hydrochloride

Reaction Scheme

The key step involves a cyclization reaction where 3,4-dichloroaniline reacts with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring substituted with the 3,4-dichlorophenyl group.

Reaction Conditions

Process Description

  • The 3,4-dichloroaniline is charged into a reactor and heated to the charging temperature.
  • Bis(2-chloroethyl)amine hydrochloride is added in batches while maintaining stirring and temperature control.
  • The mixture is heated to the reaction temperature and held for several hours to complete cyclization.
  • After reaction completion, tail gases are vented, and the reaction mixture is treated with a protonic solvent (e.g., propyl carbinol) to facilitate crystallization.
  • The crude product is isolated by filtration or centrifugation and further purified by recrystallization from a methanol-water mixture.

Yields and Purity

  • Yield: Typically 59.5% to 65.6% on an industrial scale
  • Purity: High purity achieved, with HPLC purity >99.5% reported
  • Example: One industrial embodiment reported 108.2 kg product from 100 kg 3,4-dichloroaniline with 65.6% yield and 99.67% purity (HPLC).

Alternative Synthetic Routes

Nucleophilic Substitution of Piperazine with 3,4-Dichlorobenzyl Halides

  • Piperazine can be reacted with 3,4-dichlorobenzyl chloride or bromide under basic conditions to substitute one nitrogen atom with the 3,4-dichlorobenzyl group.
  • Typical solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Reaction temperatures range from room temperature to reflux conditions depending on the halide reactivity.
  • This method is often used for laboratory-scale synthesis and allows for straightforward purification by recrystallization.

Use of Catalysts and Phase Transfer Agents

  • Some methods employ phase transfer catalysts such as tetrabutylammonium bromide to enhance reaction rates and yields.
  • Acid catalysts like p-toluenesulfonic acid may be used to facilitate cyclization in some synthetic routes.

Detailed Data Table of Representative Preparation Conditions

Parameter Cyclization Method (Industrial) Nucleophilic Substitution (Lab Scale)
Starting Materials 3,4-Dichloroaniline, bis(2-chloroethyl)amine HCl Piperazine, 3,4-dichlorobenzyl chloride/bromide
Solvent Propyl carbinol, methanol-water mixture THF, DMF
Temperature (Charging) 90–120 °C Room temperature to reflux
Temperature (Reaction) 120–220 °C 25–80 °C
Reaction Time 4–12 hours 6–24 hours
Molar Ratio (Aniline:Amine) 1:(0.8–2.0) 1:1 to 1:1.2
Yield 59.5%–65.6% Up to 88% (reported for related piperazine derivatives)
Purity (HPLC) >99.5% >95%
Post-treatment Crystallization, filtration, recrystallization Extraction, drying, recrystallization

Research Findings and Optimization Notes

  • Temperature control is critical to maximize yield and minimize by-products. Higher temperatures accelerate cyclization but may increase impurities.
  • Solvent choice affects crystallization and purity; protonic solvents aid in product isolation.
  • Molar ratios influence conversion efficiency; excess bis(2-chloroethyl)amine hydrochloride can drive reaction completion.
  • Purification by recrystallization from methanol-water mixtures is effective for achieving high purity.
  • Analytical techniques such as HPLC, 1H NMR, and IR spectroscopy are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Antidepressant and Anxiolytic Potential
1-(3,4-Dichlorobenzyl)piperazine is being investigated for its potential as an antidepressant and anxiolytic agent. Research indicates that compounds with similar piperazine structures often interact with serotonin receptors, which are crucial in mood regulation. For instance, studies have shown that derivatives of piperazine can enhance serotonin neurotransmission, potentially leading to improved treatments for mood disorders .

Case Study: Vortioxetine
Vortioxetine, a drug developed to treat major depressive disorder, exemplifies the therapeutic potential of piperazine derivatives. It acts as a serotonin transporter inhibitor and modulates various serotonin receptors, showcasing how compounds like this compound may contribute to the development of multitarget antidepressants .

Neuroscience Research

Serotonin Receptor Studies
In neuroscience, this compound serves as a valuable tool for studying serotonin receptors. These receptors play a significant role in various neurological conditions, including anxiety and depression. The compound aids researchers in elucidating the mechanisms of action of serotonergic drugs and understanding receptor interactions .

Chemical Synthesis

Intermediate in Synthesis
This compound is frequently used as an intermediate in the synthesis of other complex molecules. Its role is critical in the production of pharmaceuticals and agrochemicals. The versatility of piperazine derivatives allows chemists to modify their structures to enhance biological activity or alter pharmacokinetic properties .

Behavioral Studies

Psychoactive Substance Research
In behavioral studies, this compound is utilized to investigate the effects of psychoactive substances on animal models. This research helps understand drug interactions and behavioral responses to various stimuli. For example, studies have shown how this compound can influence anxiety-like behaviors in rodents when administered alongside other psychoactive agents .

Analytical Chemistry

Detection Methods Development
The compound plays a significant role in developing analytical methods for detecting and quantifying similar substances in biological samples. Recent advancements using liquid chromatography-mass spectrometry (LC-MS) have improved the sensitivity and accuracy of detecting piperazine derivatives in biological fluids such as serum and urine. This capability is crucial for distinguishing between therapeutic use and recreational abuse of these substances .

Data Summary Table

Application AreaKey Insights
Pharmaceutical Development Potential antidepressant and anxiolytic properties; contributes to new drug formulations
Neuroscience Research Valuable for studying serotonin receptor mechanisms; aids understanding of mood disorders
Chemical Synthesis Used as an intermediate for synthesizing various pharmaceuticals and agrochemicals
Behavioral Studies Investigates effects on animal behavior; enhances understanding of psychoactive substances
Analytical Chemistry Develops sensitive detection methods for biological samples; crucial for drug testing

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the modulation of neurotransmitter release and can lead to various physiological effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Substituents on Aromatic Ring Piperazine Modification Key Functional Groups Molecular Weight (g/mol)
1-(3,4-Dichlorobenzyl)piperazine 3,4-dichloro Benzyl-linked Cl, N-heterocycle ~285.2
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Phenyl-linked CF₃, N-heterocycle ~230.2
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 3,4-methylenedioxy Benzyl-linked OCH₂O, N-heterocycle ~248.3
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Phenyl-linked Cl, N-heterocycle ~198.7
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃ Phenyl-linked OCH₃, N-heterocycle ~208.3

Key Observations :

  • Electronic Effects : The electron-withdrawing Cl substituents in this compound enhance its electrophilicity compared to MDBP (electron-donating methylenedioxy group) or MeOPP (methoxy group) .

Pharmacological Comparisons

Key Observations :

  • Unlike TFMPP or mCPP, this compound is primarily a synthetic intermediate rather than a direct psychoactive agent.
  • The dichlorobenzyl group may enhance binding to hydrophobic pockets in receptors compared to smaller substituents (e.g., CF₃ in TFMPP) .

Physicochemical and Analytical Comparisons

Table 3: Spectroscopic and Analytical Data

Compound Name IR (cm⁻¹) ^1H-NMR (δ, ppm) MS (m/z)
This compound N/A 3.52 (s, CH₂), 2.51–3.68 (piperazine) 455 (M⁺)
TFMPP 1343 (NO₂ in derivatives) 7.40–7.85 (aromatic protons) 457 (M⁺+2)
MDBP 1508 (C-O-C) 6.80–7.20 (methylenedioxy protons) 241 (fragment ion)

Key Observations :

  • The ^1H-NMR of this compound derivatives shows distinct piperazine multiplet signals (δ 2.51–3.68) and aromatic protons (δ 7.13–7.40) .
  • Mass spectra of dichlorinated compounds often exhibit isotopic patterns (e.g., m/z 455/457/459 for Cl₂) .

Biological Activity

Overview

1-(3,4-Dichlorobenzyl)piperazine is an organic compound with the molecular formula C11H14Cl2N2. It is a derivative of piperazine, characterized by a benzyl group substituted with two chlorine atoms at the 3 and 4 positions. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities.

  • Molecular Weight : 245.14 g/mol
  • CAS Number : 55513-17-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a GABA receptor agonist, facilitating hyperpolarization of nerve endings and modulating neurotransmitter release, which can lead to various physiological effects.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. Notably, studies have shown that compounds with similar structures can display selective activity against pathogens such as Chlamydia and Neisseria meningitidis. For instance, analogs with a dichlorobenzyl group showed enhanced antibacterial activity compared to their non-chlorinated counterparts .

Antidepressant and Neuropharmacological Effects

This compound has been investigated for its potential as a triple reuptake inhibitor affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters. The compound has shown binding affinities in the nanomolar range for human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT), suggesting its role in modulating mood and anxiety disorders .

Study on Antichlamydial Activity

A study explored the synthesis and biological evaluation of piperazine derivatives, including those with dichlorobenzyl substitutions. The findings indicated that these compounds exhibited selective antichlamydial activity, providing a foundation for developing targeted therapies against Chlamydia infections .

Neuropharmacological Evaluation

In a preclinical study assessing the effects of various piperazine derivatives on monoamine release in the prefrontal cortex of rat models, this compound was noted to enhance monoamine levels significantly. This suggests its potential utility in treating depression or anxiety disorders through modulation of neurotransmitter systems .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBinding Affinity (nM)Primary Activity
This compoundhSERT: 14; hNET: 20; hDAT: 78Antidepressant effects
1-(4-Chlorophenyl)piperazineNot specifiedAntidepressant effects
1-(2-Chlorophenyl)piperazineNot specifiedAntidepressant effects

This table highlights the unique binding profiles and potential therapeutic applications associated with each compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorobenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves the benzylation of piperazine using 3,4-dichlorobenzyl chloride or bromide. Key steps include:

  • Alkylation : Reacting piperazine with 3,4-dichlorobenzyl halide in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or NaHCO₃) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yields range from 70–90%, depending on stoichiometry and solvent choice.
  • Optimization : Microwave-assisted synthesis can reduce reaction time, while catalyst screening (e.g., KI for halide activation) enhances efficiency .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and aromatic protons (δ 6.8–7.4 ppm for dichlorophenyl) confirm structure .
  • LCMS/HRMS : Molecular ion peaks ([M+H]⁺) around m/z 275–280 (for C₁₁H₁₃Cl₂N₂) validate molecular weight .
  • TLC : Hexane/ethyl acetate (3:1) with UV visualization monitors reaction progress .

Q. What are the critical considerations for ensuring the stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Handling : Use desiccants to avoid moisture absorption, which can degrade the compound. Light-sensitive reactions require amber glassware .

Advanced Research Questions

Q. How does the substitution pattern on the benzyl group influence the pharmacological activity of piperazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
SubstituentReceptor AffinityExample Activity
3,4-DichloroHigh 5-HT₁A/2A bindingNeuropharmacological effects
4-MethoxyReduced potencyLower selectivity
3-TrifluoromethylEnhanced metabolic stabilityAnticancer potential
  • Design Strategy : Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding, while bulky substituents reduce CNS penetration .

Q. What in silico strategies can predict the binding affinity of this compound to neurotransmitter receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with 5-HT₂A (PDB ID: 6WGT). The dichlorophenyl group shows π-π stacking with Phe234, while the piperazine NH forms hydrogen bonds with Asp155 .
  • MD Simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .

Q. How can SAR studies guide the design of analogs with enhanced selectivity for serotonin receptors?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the piperazine N-atoms (e.g., acetyl or benzoyl groups) to modulate lipophilicity and selectivity.
  • Pharmacophore Mapping : Identify critical features (e.g., aromatic ring distance from the piperazine core) using Schrödinger’s Phase.
  • In Vivo Testing : Glucose tolerance tests in diabetic rat models (e.g., 100 µmol/kg oral dose) evaluate functional selectivity .

Q. Contradictions and Data Gaps

  • Synthetic Yields : reports 93% yield for fluorobenzyl analogs under microwave conditions, while traditional methods ( ) achieve 70–80%. Solvent polarity and temperature are key variables.
  • Receptor Selectivity : Dichlorobenzyl derivatives show conflicting binding data for 5-HT₁A vs. 5-HT₂A, necessitating radioligand assays (e.g., [³H]ketanserin for 5-HT₂A) to resolve discrepancies .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDSYXGJCWKNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374155
Record name 1-(3,4-Dichlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55513-17-2
Record name 1-(3,4-Dichlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dichlorobenzyl)piperazine
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (75 ml, 974 mmol) was added to a solution 1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperazine (45 g, 130 mmol) in chloroform (75 ml). The reaction mixture was stirred for 1 h at room temperature and then made basic with a sodium hydroxide solution. The product was extracted into ethyl acetate and the organic layer was washed with sodium bicarbonate solution, dried over magnesium sulfate and concentrated in vacuo to give 1-(3,4-dichlorobenzyl)piperazine (35.8 g) as a solid.
Quantity
75 mL
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1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperazine
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45 g
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75 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 39.0 g (0.2 moles) of 3,4-dichlorobenzyl chloride, 31.6 g (0.2 moles) of ethyl N-piperazinocarboxylate, 22.0 g (0.21 moles) of anhydrous sodium carbonate and 200 ml of xylene was refluxed for 3 hours using a Dean-Stark trap. Then the mixture was stirred at room temperature for 16 hours, filtered and washed with xylene. The filtrate was evaporated in vacuo and gave a syrup. A 750 ml amount of 4N potassium hydroxide in 95% ethanol was added to the syrup and the mixture was refluxed for 18 hours. The reaction mixture was evaporated to a paste and 250 ml of water was added. The solution was extracted twice with 250 ml of chloroform. The extracts were combined, dried over magnesium sulfate and filtered. The filtrate was evaporated in vacuo and gave a syrup. The syrup was distilled, bp 132°-135° C./0.05 mm of mercury and gave 9.3 g of 1-(3,4-dichlorobenzyl)piperazine as a colorless liquid.
Quantity
39 g
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Reaction Step One
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31.6 g
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22 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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